Aminoquinol triphosphate
Overview
Description
Aminoquinol triphosphate is a nucleotide analog that has garnered significant attention due to its potential therapeutic and industrial applications. It is a triphosphate derivative of aminoquinol, a heterocyclic compound containing a quinoline ring system with an amino group. This compound has shown promise in the treatment of acute necrotising cutaneous leishmaniasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aminoquinol triphosphate typically involves the phosphorylation of aminoquinol. The process begins with the preparation of aminoquinol, followed by its phosphorylation using phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylated product. The resulting intermediate is then treated with a suitable nucleophile, such as a triphosphate donor, to yield this compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Aminoquinol triphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides, amines, and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized quinoline derivatives, reduced dihydro derivatives, and various substituted this compound derivatives .
Scientific Research Applications
Aminoquinol triphosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and as a tool for probing biochemical pathways.
Medicine: This compound has shown potential in the treatment of diseases such as acute necrotising cutaneous leishmaniasis and hepatocellular carcinoma
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of aminoquinol triphosphate involves its interaction with specific molecular targets and pathways. In the treatment of hepatocellular carcinoma, it acts as a multiple kinase inhibitor, targeting cyclin-dependent kinases 4 and 6 (CDK4/6) and the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This leads to decreased cell viability, induction of apoptosis, and cell cycle arrest in the G1 phase .
Comparison with Similar Compounds
Aminoquinol triphosphate can be compared with other nucleotide analogs such as adenosine triphosphate (ATP) and guanosine triphosphate (GTP). While ATP and GTP are naturally occurring nucleotides involved in energy transfer and signal transduction, this compound is a synthetic analog with unique therapeutic properties. Its ability to inhibit multiple kinases and its potential use in treating specific diseases set it apart from other similar compounds .
List of Similar Compounds
- Adenosine triphosphate (ATP)
- Guanosine triphosphate (GTP)
- Cytidine triphosphate (CTP)
- Thymidine triphosphate (TTP)
Properties
IUPAC Name |
4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31Cl2N3.3H3O4P/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26;3*1-5(2,3)4/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30);3*(H3,1,2,3,4)/b14-12+;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNXMYYNFQHZMQ-XPGLNUPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)/C=C/C3=CC=CC=C3Cl)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40Cl2N3O12P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3653-53-0 | |
Record name | Aminoquinol triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003653530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMINOQUINOL TRIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0588F7XOC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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